molecular formula C8H11FO2 B13009177 Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate

Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B13009177
M. Wt: 158.17 g/mol
InChI Key: HGHUAJBLPVMKNQ-UHFFFAOYSA-N
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Description

Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a fluorine atom and a carboxylate ester group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique bicyclic structure provides distinct chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This photochemical reaction uses light to induce the formation of the bicyclic structure from simpler precursors. The reaction conditions often include the use of a photoreactor and specific wavelengths of light to achieve the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of photochemistry and cycloaddition reactions are likely employed on a larger scale. Optimization of reaction conditions, such as light intensity, reaction time, and solvent choice, would be crucial for efficient industrial production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and reactivity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

    Bicyclo[2.1.1]hexane-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.

    Methyl bicyclo[2.1.1]hexane-1-carboxylate: Similar structure but without the fluorine atom, leading to different chemical behavior.

    Fluorobicyclo[2.1.1]hexane: Lacks the carboxylate ester group, affecting its solubility and reactivity.

Uniqueness: Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate ester group. This combination provides distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems .

Properties

Molecular Formula

C8H11FO2

Molecular Weight

158.17 g/mol

IUPAC Name

methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C8H11FO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5H2,1H3

InChI Key

HGHUAJBLPVMKNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(C2)F

Origin of Product

United States

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